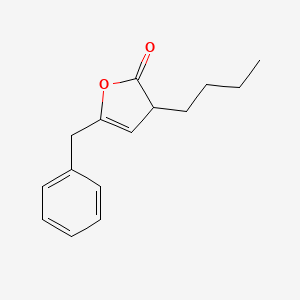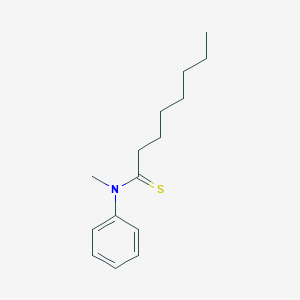
Octanethioamide, N-methyl-N-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octanethioamide, N-methyl-N-phenyl- is an organic compound belonging to the class of amides It is characterized by the presence of a thioamide group, which is a sulfur analog of an amide
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Octanethioamide, N-methyl-N-phenyl- typically involves the reaction of octanoyl chloride with N-methyl-N-phenylamine in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes a substitution reaction to yield the desired thioamide.
Industrial Production Methods
In an industrial setting, the production of Octanethioamide, N-methyl-N-phenyl- can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Octanethioamide, N-methyl-N-phenyl- undergoes various chemical reactions, including:
Oxidation: The thioamide group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the thioamide group can yield the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or aryl halides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted thioamides.
Wissenschaftliche Forschungsanwendungen
Octanethioamide, N-methyl-N-phenyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of other sulfur-containing compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Octanethioamide, N-methyl-N-phenyl- involves its interaction with various molecular targets. The thioamide group can form strong interactions with metal ions and enzymes, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzamide: A simple amide with a benzene ring.
Thioacetamide: A thioamide with a simpler structure.
N-methyl-N-phenylacetamide: An amide with similar substituents but lacking the thioamide group.
Uniqueness
Octanethioamide, N-methyl-N-phenyl- is unique due to the presence of both a long alkyl chain and a thioamide group. This combination imparts distinct chemical properties, such as increased lipophilicity and reactivity, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
112363-20-9 |
|---|---|
Molekularformel |
C15H23NS |
Molekulargewicht |
249.4 g/mol |
IUPAC-Name |
N-methyl-N-phenyloctanethioamide |
InChI |
InChI=1S/C15H23NS/c1-3-4-5-6-10-13-15(17)16(2)14-11-8-7-9-12-14/h7-9,11-12H,3-6,10,13H2,1-2H3 |
InChI-Schlüssel |
ZMEFBPSNCRKQKP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC(=S)N(C)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2,2-Di(benzenesulfonyl)ethyl]oxirane](/img/structure/B14297829.png)
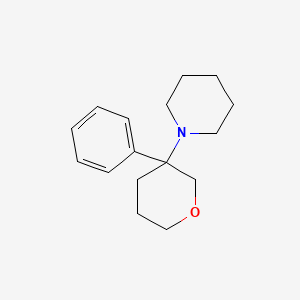
![7,8-Dimethyl-3,10-dinonylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14297834.png)
![Tert-butyl 2-acetyl-9-azabicyclo[4.2.1]nonane-9-carboxylate](/img/structure/B14297845.png)
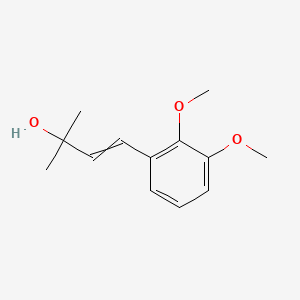
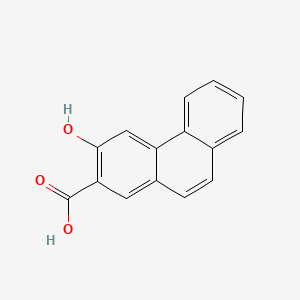
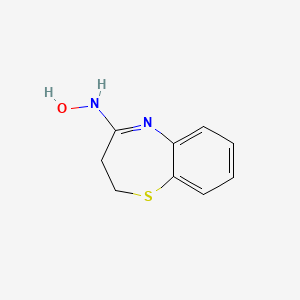

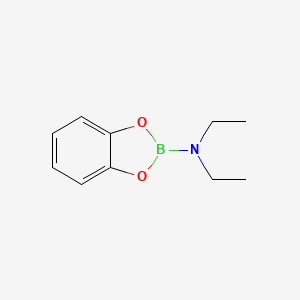
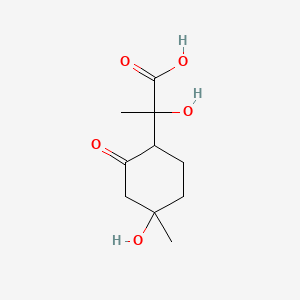
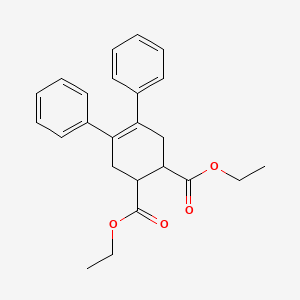
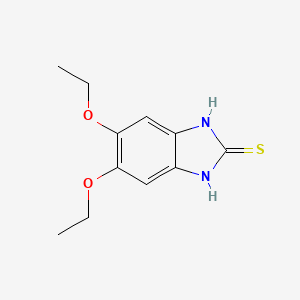
![Morpholine, 4-[3-(1-naphthalenyl)-2-propynyl]-](/img/structure/B14297897.png)
